

LC-MS/MS method for sensitive determination of mepivacaine in biological samples

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Compound of Interest

Compound Name: **Mepivacaine**

Cat. No.: **B158355**

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Sensitive Determination of Mepivacaine in Biological Samples using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a local anesthetic of the amide type, widely used in dental and medical procedures.^{[1][2][3]} Accurate and sensitive quantification of **mepivacaine** in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.^{[1][4][5]} This document provides a detailed protocol for the sensitive determination of **mepivacaine** in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity.^{[1][6]} The method described herein is based on established procedures and is suitable for high-throughput analysis in a research or clinical setting.

Principle

This method utilizes LC-MS/MS for the separation, identification, and quantification of **mepivacaine**. The biological sample is first processed to remove proteins and other interfering substances. The analyte is then separated from other components using high-performance liquid chromatography (HPLC) and subsequently detected by a tandem mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. The use of an internal standard (IS), such as lidocaine, compensates for variability during sample preparation and analysis.[1]

Materials and Reagents

- **Mepivacaine** hydrochloride (Reference Standard)
- Lidocaine (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Sodium hydroxide (NaOH)
- Ultra-pure water
- Drug-free human plasma/serum/urine for calibration standards and quality controls

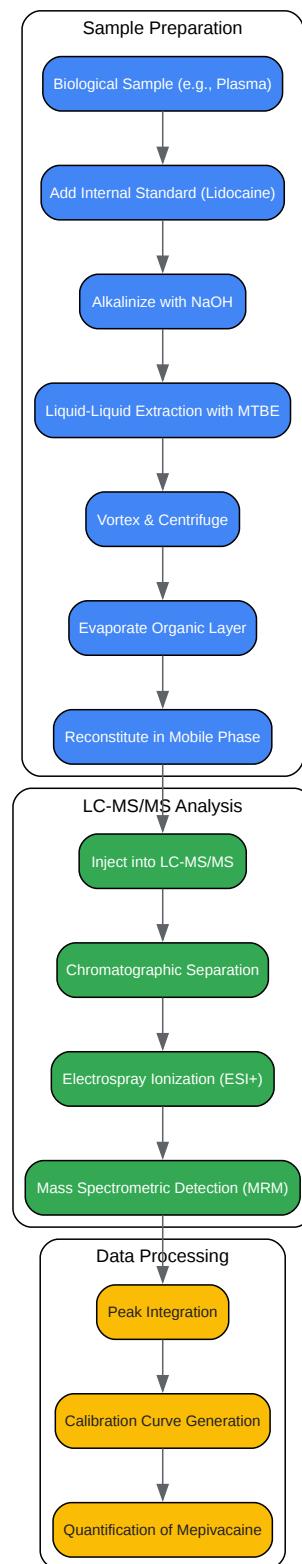
Equipment

- LC-MS/MS system (e.g., Varian 1200L Triple Quadrupole Mass Spectrometer with a ProStar HPLC system or equivalent)[1]
- Analytical balance
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Pipettes and tips

- Volumetric flasks and other standard laboratory glassware

Experimental Workflow

Experimental Workflow for Mepivacaine Analysis



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Caption: Workflow for **mepivacaine** quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

- **Mepivacaine** Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **mepivacaine** hydrochloride in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lidocaine in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the **mepivacaine** stock solution with 50% methanol to create working solutions for calibration standards and quality controls.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for **mepivacaine** in human plasma.[\[1\]](#)

- Pipette 200 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.
- Add 20 µL of the internal standard working solution (e.g., 1 µg/mL lidocaine).
- Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.[\[1\]](#)
- Vortex for 1 minute.
- Add 3 mL of methyl tert-butyl ether.[\[1\]](#)
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 12,000 rpm for 10 minutes.[\[1\]](#)
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.[\[1\]](#)
- Vortex and centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of **mepivacaine**.

Table 1: Chromatographic Conditions[\[1\]](#)

Parameter	Value
Column	ODS-3, 5 μ m (150 mm x 4.6 mm)
Mobile Phase	10 mmol/L Ammonium acetate (with 0.5% formic acid) and Acetonitrile (60:40, v/v)
Flow Rate	0.5 mL/min
Column Temperature	20°C
Injection Volume	10 μ L
Run Time	4 minutes

Table 2: Mass Spectrometric Conditions[\[1\]](#)[\[6\]](#)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Mepivacaine: m/z 247.3 → 98.1 Lidocaine (IS): m/z 235.2 → 86.1
Ion Spray Voltage	4000 V
Source Temperature	300°C
Nebulizing Gas	40 psi
Turbo Gas	50 psi
Curtain Gas	16 psi
Collision Gas	5 psi

Method Validation

A summary of the quantitative performance of a validated LC-MS/MS method for **mepivacaine** is presented below.

Table 3: Method Validation Parameters[1][4][6]

Parameter	Result
Linearity Range	0.5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (RSD%)	7.83 - 12.9%
Inter-day Precision (RSD%)	9.25 - 10.62%
Accuracy	Within ±15% (±20% for LLOQ)

Data Analysis

- Data acquisition and processing are performed using the software provided with the LC-MS/MS instrument (e.g., Varian MS workstation version 6.3).[1]

- Peak areas of **mepivacaine** and the internal standard are integrated.
- A calibration curve is constructed by plotting the peak area ratio (**mepivacaine**/internal standard) against the concentration of the calibration standards.
- The concentration of **mepivacaine** in the unknown samples is determined from the calibration curve using linear regression.

Application

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of **mepivacaine** in human subjects.^{[1][4]} The high sensitivity, with an LLOQ of 0.5 ng/mL, allows for the detailed characterization of the **mepivacaine** concentration-time profile after administration.^{[1][4][6]}

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of **mepivacaine** in biological samples. The simple one-step liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis.^[1] This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

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